![molecular formula C26H35NO3 B14798190 2-[4-(2-methylpropyl)phenyl]propanoic acid;2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethanamine](/img/structure/B14798190.png)
2-[4-(2-methylpropyl)phenyl]propanoic acid;2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-methylpropyl)phenyl]propanoic acid;2-(2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl)ethanamine is a compound that combines two distinct chemical structures. . The second part, 2-(2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl)ethanamine, is a less common structure that may have unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methylpropyl)phenyl]propanoic acid typically involves the Friedel-Crafts acylation of isobutylbenzene with acetic anhydride, followed by hydrolysis and decarboxylation . The preparation of 2-(2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl)ethanamine may involve the cyclization of appropriate precursors under specific conditions, although detailed synthetic routes are less documented.
Industrial Production Methods
Industrial production of ibuprofen involves a multi-step process that includes the Friedel-Crafts acylation, hydrolysis, and decarboxylation steps mentioned above. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(2-methylpropyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Can be reduced to alcohols under specific conditions.
Substitution: Undergoes electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens and nitrating agents are employed.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-[4-(2-methylpropyl)phenyl]propanoic acid is widely used in pharmaceutical research for its anti-inflammatory properties. It is also used in studies related to pain management, fever reduction, and inflammation control . The second part of the compound, 2-(2,6,7,8-tetrahydro-1H-cyclopentae
Mécanisme D'action
2-[4-(2-methylpropyl)phenyl]propanoic acid exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. This inhibition reduces inflammation, pain, and fever . The mechanism of action for 2-(2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl)ethanamine is less well understood but may involve interactions with specific receptors or enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ketoprofen: Another NSAID with similar anti-inflammatory properties.
Flurbiprofen: Similar in structure and function to ibuprofen.
Naproxen: Another NSAID used for pain and inflammation.
Uniqueness
2-[4-(2-methylpropyl)phenyl]propanoic acid is unique due to its widespread use and well-documented efficacy as an NSAID. The combination with 2-(2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl)ethanamine may offer novel therapeutic properties, although further research is needed to fully understand its potential .
Propriétés
Formule moléculaire |
C26H35NO3 |
|---|---|
Poids moléculaire |
409.6 g/mol |
Nom IUPAC |
2-[4-(2-methylpropyl)phenyl]propanoic acid;2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethanamine |
InChI |
InChI=1S/C13H17NO.C13H18O2/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12;1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h3-4,10H,1-2,5-8,14H2;4-7,9-10H,8H2,1-3H3,(H,14,15) |
Clé InChI |
HVPZPUMHEMTQEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C1CC2=C(C1CCN)C3=C(C=C2)OCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


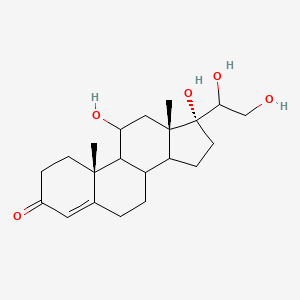
![2-amino-N-[(2,5-dichlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14798121.png)
![(2E)-N-[(2-methyl-5-nitrophenyl)carbamothioyl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B14798124.png)
![4-Bromo-6-[3-(4-chlorophenyl)propoxy]-5-(pyridin-3-ylmethylamino)diazinan-3-one;hydrochloride](/img/structure/B14798130.png)
![4,4'-bi-9,9'-spirobi[9H-fluurene]](/img/structure/B14798131.png)
![3-chloro-N'-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-1-benzothiophene-2-carbohydrazide](/img/structure/B14798135.png)
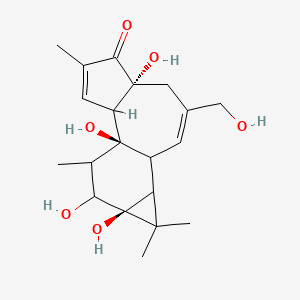
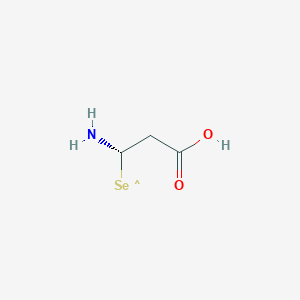

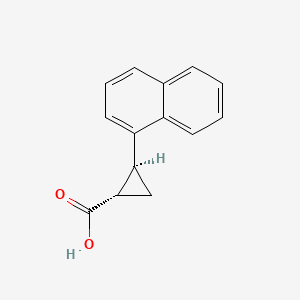
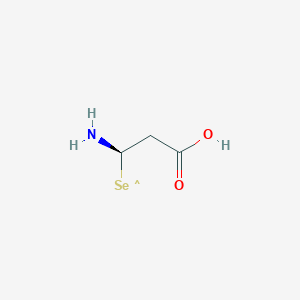
![1-[4-Methyl-6-(methylamino)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B14798191.png)


